ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene
Description
Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene is a compound with the molecular formula C10H7F13 and a molecular weight of 374.14200 . This compound is known for its unique structure, which includes multiple fluorine atoms, making it highly fluorinated. The presence of fluorine atoms imparts distinct chemical properties, such as high thermal stability and resistance to chemical reactions.
Properties
CAS No. |
68258-85-5 |
|---|---|
Molecular Formula |
C10H7F13 |
Molecular Weight |
374.14 g/mol |
IUPAC Name |
ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene |
InChI |
InChI=1S/C6H3F9.C2F4.C2H4/c1-2-3(7,8)4(9,10)5(11,12)6(13,14)15;3-1(4)2(5)6;1-2/h2H,1H2;;1-2H2 |
InChI Key |
XSPFSRILRCQVRO-UHFFFAOYSA-N |
Canonical SMILES |
C=C.C=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F.C(=C(F)F)(F)F |
Related CAS |
68258-85-5 151420-61-0 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene involves the polymerization of 1-hexene,3,3,4,4,5,5,6,6,6-nonafluoro- with ethene and tetrafluoroethene . The reaction typically requires specific catalysts and controlled conditions to ensure the desired polymerization and incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes, where the monomers are subjected to high pressure and temperature in the presence of catalysts. The process is designed to maximize yield and ensure the incorporation of fluorine atoms in the polymer chain.
Chemical Reactions Analysis
Types of Reactions
Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene undergoes various chemical reactions, including:
Addition Reactions: Due to the presence of double bonds, this compound can participate in addition reactions with other molecules.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogens, acids, and bases. The reactions typically require controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, addition reactions may result in the formation of more complex fluorinated compounds, while substitution reactions can yield derivatives with different functional groups.
Scientific Research Applications
Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated compounds.
Biology: Studied for its potential use in biological systems due to its unique chemical properties.
Medicine: Investigated for its potential use in drug delivery systems and medical devices.
Mechanism of Action
The mechanism of action of ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene involves its interaction with molecular targets through its fluorine atoms. The fluorine atoms can form strong bonds with other atoms, leading to the formation of stable complexes. These interactions can affect various molecular pathways, depending on the specific application and environment .
Comparison with Similar Compounds
Similar Compounds
- 1-Hexene,3,3,4,4,5,5,6,6,6-nonafluoro-,polymer with ethene and tetrafluoroethene
- 1,1,2,2-tetrafluoroethylene
Uniqueness
Ethene;3,3,4,4,5,5,6,6,6-nonafluorohex-1-ene;1,1,2,2-tetrafluoroethene is unique due to its high fluorine content, which imparts exceptional thermal stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
